molecular formula C24H18S2 B12059926 2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole CAS No. 1134942-20-3

2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole

Cat. No.: B12059926
CAS No.: 1134942-20-3
M. Wt: 370.5 g/mol
InChI Key: DWVXIELPJDWPNY-UHFFFAOYSA-N
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Description

2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole is a complex organic compound that belongs to the class of thieno2,3-fbenzothiole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate aryl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired thieno2,3-fbenzothiole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents used .

Scientific Research Applications

2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(4-methylphenyl)thieno2,3-fbenzothiole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

1134942-20-3

Molecular Formula

C24H18S2

Molecular Weight

370.5 g/mol

IUPAC Name

2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole

InChI

InChI=1S/C24H18S2/c1-15-3-7-17(8-4-15)21-11-19-13-24-20(14-23(19)25-21)12-22(26-24)18-9-5-16(2)6-10-18/h3-14H,1-2H3

InChI Key

DWVXIELPJDWPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=C(C=C5)C)C=C3S2

Origin of Product

United States

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